2-Furancarbothioic acid
Overview
Description
2-Furancarbothioic acid is an organic compound with the molecular formula C5H4O2S It is a derivative of furan, a heterocyclic aromatic compound, and contains a thiocarboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Furancarbothioic acid can be synthesized through the reaction of furan with sodium hydrosulfide under alkaline conditions. The reaction proceeds as follows:
- Furan is reacted with sodium hydrosulfide in an alkaline medium.
- The intermediate product is then acidified to yield this compound.
- The final product is purified through crystallization or other separation techniques .
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route as described above, but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Furancarbothioic acid undergoes various chemical reactions, including:
Oxidation: The thiocarboxylic acid group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized sulfur compounds.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
2-Furancarbothioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its ability to introduce sulfur functionalities into the polymer backbone
Mechanism of Action
The mechanism of action of 2-Furancarbothioic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction, leading to its observed biological effects.
Comparison with Similar Compounds
2-Furancarbothioic acid can be compared with other similar compounds, such as:
2-Furoic acid: Lacks the thiocarboxylic acid group, making it less reactive in certain chemical reactions.
Thiophene-2-carboxylic acid: Contains a thiophene ring instead of a furan ring, leading to different chemical properties and reactivity.
2-Thiophenecarbothioic acid: Similar structure but with a thiophene ring, which can affect its reactivity and applications.
Uniqueness
This compound is unique due to its combination of a furan ring and a thiocarboxylic acid group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in organic synthesis and materials science .
Properties
IUPAC Name |
furan-2-carbothioic S-acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O2S/c6-5(8)4-2-1-3-7-4/h1-3H,(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXALFSFISKXFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467148 | |
Record name | 2-Furancarbothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90467148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4741-45-1 | |
Record name | 2-Furancarbothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90467148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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